Daclatasvir RSSR Isomer
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Overview
Description
Daclatasvir RSSR Isomer is a chemical compound with the molecular formula C40H50N8O6 and a molecular weight of 738.9 g/mol . It is a structural isomer of Daclatasvir, an antiviral medication used primarily in the treatment of hepatitis C. This compound is characterized by its complex molecular structure, which includes multiple functional groups and ring systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir RSSR Isomer involves multiple steps, starting with the formation of the biphenyl core structure. The final step typically involves the formation of the carbamate groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Daclatasvir RSSR Isomer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Daclatasvir RSSR Isomer has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical research to study the properties and behavior of Daclatasvir and its impurities.
Biology: The compound is utilized in biological studies to understand the mechanisms of antiviral action and resistance.
Medicine: this compound is used in the development of new antiviral drugs and in quality control processes to ensure the purity and efficacy of pharmaceutical products.
Industry: It is employed in the production of reference standards and in stability studies to assess the shelf life of pharmaceuticals.
Mechanism of Action
Daclatasvir RSSR Isomer exerts its effects through the inhibition of the hepatitis C virus (HCV) NS5A protein. The NS5A protein is essential for viral replication and assembly, and its inhibition disrupts the viral life cycle. The compound binds to the NS5A protein, preventing its interaction with other viral and host cell proteins, ultimately leading to the suppression of viral replication.
Comparison with Similar Compounds
Daclatasvir RSSR Isomer is structurally similar to Daclatasvir and other antiviral compounds used in the treatment of hepatitis C. its unique structural features, such as the specific arrangement of imidazole and pyrrolidine rings, contribute to its distinct biological activity and pharmacokinetic properties. Other similar compounds include Sofosbuvir, Ledipasvir, and Velpatasvir, which also target the NS5A protein but differ in their chemical structures and mechanisms of action.
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Properties
Molecular Formula |
C40H50N8O6 |
---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
methyl N-[1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m1/s1 |
InChI Key |
FKRSSPOQAMALKA-UJTVJLQXSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
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